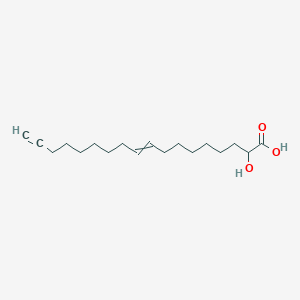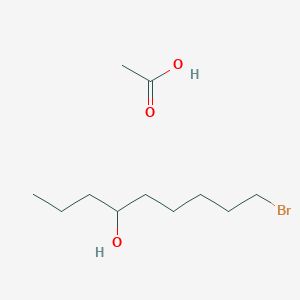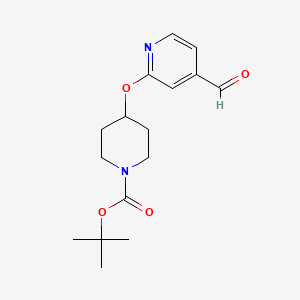
(6-Methylpyridin-3-yl) 4-carbamoylpiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Methylpyridin-3-yl) 4-carbamoylpiperidine-1-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a methyl group at the 6th position and a piperidine ring with a carbamoyl group at the 4th position. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methylpyridin-3-yl) 4-carbamoylpiperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 6-methylpyridine, undergoes nitration to form 6-methyl-3-nitropyridine.
Reduction: The nitro group is reduced to an amine group, yielding 6-methyl-3-aminopyridine.
Coupling Reaction: The 6-methyl-3-aminopyridine is then coupled with 4-carbamoylpiperidine-1-carboxylic acid using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridine and piperidine rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 6-Methylpyridine-3-carboxylic acid derivatives.
Reduction: 4-Aminopiperidine-1-carboxylate derivatives.
Substitution: Various substituted pyridine and piperidine derivatives depending on the nucleophile used.
科学的研究の応用
(6-Methylpyridin-3-yl) 4-carbamoylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (6-Methylpyridin-3-yl) 4-carbamoylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the substrate or by binding to the active site, thereby blocking the enzyme’s function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
- (6-Methylpyridin-2-yl) 4-carbamoylpiperidine-1-carboxylate
- (6-Methylpyridin-4-yl) 4-carbamoylpiperidine-1-carboxylate
- (6-Methylpyridin-3-yl) 4-carbamoylpiperidine-1-carboxamide
Comparison:
- Structural Differences: The position of the methyl group and the nature of the substituents on the pyridine and piperidine rings can significantly affect the compound’s properties.
- Chemical Properties: Variations in the functional groups can lead to differences in reactivity, solubility, and stability.
- Biological Activity: The specific arrangement of functional groups can influence the compound’s interaction with biological targets, leading to differences in efficacy and potency.
特性
分子式 |
C13H17N3O3 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC名 |
(6-methylpyridin-3-yl) 4-carbamoylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H17N3O3/c1-9-2-3-11(8-15-9)19-13(18)16-6-4-10(5-7-16)12(14)17/h2-3,8,10H,4-7H2,1H3,(H2,14,17) |
InChIキー |
SFVHTJIUHUHSTH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)OC(=O)N2CCC(CC2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino}benzaldehyde](/img/structure/B13869230.png)





![[4-[1-(1H-imidazol-5-yl)ethyl]-3-methylpyridin-2-yl]methanol](/img/structure/B13869263.png)

![7-(4-Chlorophenyl)spiro[2.5]oct-6-ene-6-carbaldehyde](/img/structure/B13869270.png)


![Methyl {1-[(4-nitrophenyl)methyl]-1H-imidazol-4-yl}acetate](/img/structure/B13869294.png)


